1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

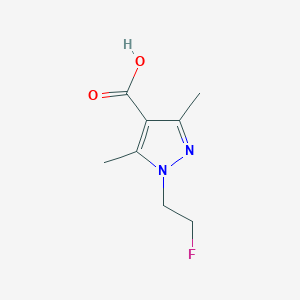

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1427015-15-3) is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, a carboxylic acid group at position 4, and a 2-fluoroethyl substituent at the N1 position. The fluorine atom in the ethyl chain enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications . Its molecular formula is C₈H₁₀FN₂O₂, with a molecular weight of 185.18 g/mol (calculated).

Properties

IUPAC Name |

1-(2-fluoroethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-5-7(8(12)13)6(2)11(10-5)4-3-9/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCSFPXDWXZKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCF)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by a fluoroethyl group.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with structurally analogous pyrazole-4-carboxylic acid derivatives:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Lipophilicity: The 2-fluoroethyl group in the target compound increases lipophilicity compared to hydroxyethyl (e.g., 1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, CAS: 1152571-45-3) . This property may enhance blood-brain barrier penetration in drug design. Non-fluorinated analogs like 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1171764-30-9) exhibit lower logP values, favoring aqueous solubility .

Biological Activity: The ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate derivative (mentioned in ) inhibits phosphodiesterase 4D, suggesting that the target compound’s fluorinated analog could similarly target enzymes with hydrophobic active sites . Halogenated derivatives (e.g., 4-chlorophenyl, 4-bromophenyl) are often used in crystallography due to strong X-ray scattering properties .

Synthetic Accessibility: The target compound is listed as discontinued in commercial catalogs , whereas analogs like 1-(2-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid remain available for research . Fluorinated derivatives generally require specialized synthesis routes (e.g., nucleophilic fluorination) compared to non-fluorinated compounds .

Thermodynamic Stability :

- Difluoromethyl and trifluoromethyl substituents (e.g., 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid) exhibit higher thermal stability due to strong C-F bonds, whereas hydroxyethyl groups may introduce hydrogen-bonding interactions .

Biological Activity

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1427015-15-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 186.18 g/mol

- CAS Number : 1427015-15-3

- Structure : The compound features a pyrazole ring substituted with a carboxylic acid and a fluoroethyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- The compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). In vitro studies reported an IC value of approximately 45.2 ± 13.0 μM against U87 cells .

- A flow cytometry analysis indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner .

-

Mechanisms of Action :

- The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) pathway. Inhibition studies revealed IC values of 1.0 μM for unbound phospho-AKT and 3.1 μM for PI3Kδ .

- Additionally, structural modifications have been explored to enhance its binding affinity and selectivity towards cancerous cells.

Study 1: In Vivo Antitumor Efficacy

A study evaluated the in vivo antitumor efficacy of the compound using tumor-bearing mice models. The results showed significant suppression of tumor growth compared to control groups, indicating its potential as an effective therapeutic agent against solid tumors .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related pyrazole derivatives revealed that modifications at the carboxylic acid position significantly affect biological activity. Compounds with enhanced lipophilicity exhibited improved cellular uptake and cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF7 | Not specified | Induces apoptosis |

| Cytotoxicity | U87 | 45.2 ± 13.0 | PI3K/Akt pathway inhibition |

| In Vivo Antitumor Efficacy | Tumor-bearing mice | Not applicable | Suppression of tumor growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.